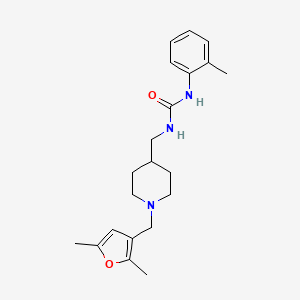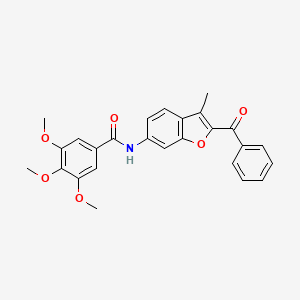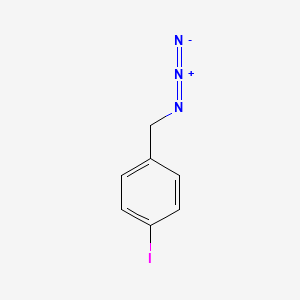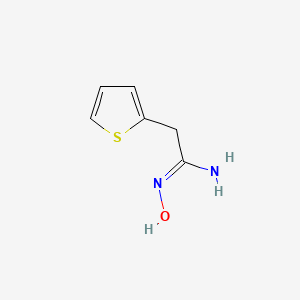
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has been the focus of extensive scientific research. It is a urea derivative that has shown promising results in various applications, including medicinal chemistry, chemical biology, and material science.
Applications De Recherche Scientifique
Steric Carbonyl Protection and Cleavage
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, due to its urea component, can be utilized in the field of steric carbonyl protection and cleavage. Ureas with sterically protected carbonyl groups have been prepared and metalated in high yields, showing potential for use in organic synthesis (Hassel & Seebach, 1978).
Osmolyte Research
The urea component in the compound is relevant in the study of osmolytes. Some organisms use a urea-methylamine mixture as osmolytes for environmental water stress adaptation, indicating its role in protein stability (Lin & Timasheff, 1994).
Methylation Studies
The compound's structure, involving dimethylfuran, is of interest in methylation studies. Methylation reactions involving similar structures have been studied, providing insights into the behavior of substituted uracils, which are crucial in genetic material (Scannell et al., 1959).
Slow-Release Fertilizer Degradation
The urea component is significant in researching the microbial degradation of slow-release fertilizers. Methyleneureas, similar in structure, have been studied for their breakdown by microorganisms, which is essential in agricultural applications (Jahns & Kaltwasser, 2000).
Conformational Studies of Heterocyclic Ureas
The compound’s heterocyclic urea structure allows its use in studying the conformational behavior of such molecules. These studies help understand how these structures fold and interact, which is crucial in designing molecules with specific properties (Corbin et al., 2001).
Acetylcholinesterase Inhibition
The piperidine component of the compound is relevant in synthesizing acetylcholinesterase inhibitors, which have applications in treating neurological disorders like Alzheimer's disease (Vidaluc et al., 1995).
Urea Reactions with Acyloins
Studies on urea reactions with acyloins, involving similar structures, provide insights into the synthesis of complex organic compounds, which are useful in pharmaceuticals and material sciences (Butler & Hussain, 1981).
Cleavage Reactions in Heterocycles
The dimethylfuran component of the compound is relevant in studying cleavage reactions in oxygen and nitrogen heterocycles, which are fundamental in understanding chemical reactions in organic synthesis (Jones et al., 1995).
Soluble Epoxide Hydrolase Inhibition
The piperidin-4-yl component is significant in studying inhibitors of soluble epoxide hydrolase, which has implications in reducing inflammatory pain and potential applications in pain management (Rose et al., 2010).
Propriétés
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-6-4-5-7-20(15)23-21(25)22-13-18-8-10-24(11-9-18)14-19-12-16(2)26-17(19)3/h4-7,12,18H,8-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCJVGCIPVVPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)



![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)

![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
